2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

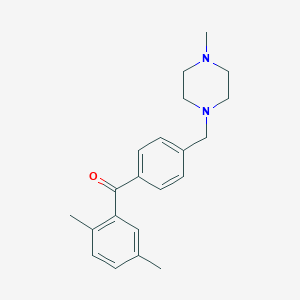

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2,5-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. This nomenclature reflects the compound's structural composition, which consists of a central methanone (ketone) functional group connecting two aromatic ring systems. The first aromatic component is a 2,5-dimethylphenyl group, indicating methyl substituents at the second and fifth positions of the benzene ring relative to the ketone attachment point. The second aromatic component features a more complex substitution pattern, specifically a 4-[(4-methylpiperazin-1-yl)methyl]phenyl group, where a methylpiperazine heterocycle is connected to the benzene ring through a methylene bridge at the para position.

The molecular structure can be represented through multiple standardized formats that provide complementary information about atomic connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System representation for this compound is CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C. This linear notation encodes the complete molecular structure in a text-based format that can be processed by chemical informatics systems. The International Chemical Identifier representation provides an alternative structural encoding: InChI=1S/C21H26N2O/c1-16-4-5-17(2)20(14-16)21(24)19-8-6-18(7-9-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3. This hierarchical notation system provides detailed information about atomic connectivity, hydrogen counts, and molecular composition while maintaining chemical accuracy across different computational platforms.

Properties

IUPAC Name |

(2,5-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-4-5-17(2)20(14-16)21(24)19-8-6-18(7-9-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAXNJZAPOEESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642976 | |

| Record name | (2,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-73-8 | |

| Record name | (2,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Benzophenone Core with 2,5-Dimethyl Substitution

The benzophenone scaffold can be synthesized via coupling reactions between appropriately substituted arylboronic acids and aromatic aldehydes under palladium catalysis. A general procedure involves:

- Reaction of arylboronic acid (1 mmol) with aromatic aldehyde (1.5 mmol) in the presence of cesium carbonate (3 mmol) and a palladium catalyst (5 mol%) in toluene.

- Refluxing at 110 °C for 12 hours under aerobic conditions.

- Workup includes quenching with 1 N HCl, extraction with ethyl acetate, drying over Na2SO4, and purification by silica gel chromatography.

This method yields substituted benzophenones with high purity and yields up to 93%. For the 2,5-dimethyl substitution pattern, the starting materials are 2,5-dimethylphenylboronic acid and the corresponding aldehyde.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,5-Dimethylphenylboronic acid + aldehyde | Formation of benzophenone core |

| 2 | Pd catalyst, Cs2CO3, toluene, reflux 12 h | High yield (up to 93%) |

| 3 | Workup and purification | Isolated pure ketone |

Preparation of 2,5-Dimethyl-1,4-Phenylenediamine as a Key Intermediate

Research indicates the synthesis of 2,5-dimethyl-1,4-phenylenediamine via diazotization and ammonolysis reactions, which can serve as precursors for further functionalization in the benzophenone synthesis pathway.

Key points of the method:

- Starting from aniline derivatives, diazotization is performed under controlled pH (8.0–8.5) and temperature (8–10 °C).

- Ammonolysis under pressure with ammoniacal liquor catalyzed by N-bromosuccinimide (NBr) at 110–140 °C.

- The process yields 2,5-dimethyl-1,4-phenylenediamine with high purity, suitable for further synthetic steps.

Detailed Research Findings and Reaction Conditions

Summary Table of Preparation Methods

| Method Step | Starting Material(s) | Reagents/Catalysts | Conditions | Product/Intermediate | Yield/Remarks |

|---|---|---|---|---|---|

| Benzophenone core synthesis | 2,5-Dimethylphenylboronic acid + aldehyde | Pd catalyst, Cs2CO3, toluene | Reflux 110 °C, 12 h | 2,5-Dimethylbenzophenone | Up to 93% yield |

| Diazotization & ammonolysis | Aniline derivatives | NBr catalyst | 110–140 °C, pressure ammonolysis | 2,5-Dimethyl-1,4-phenylenediamine | High purity, industrial scale |

| Nucleophilic substitution | Benzophenone chloromethyl intermediate + 4-methylpiperazine | Polar aprotic solvent | Reflux or RT | 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone | Efficient, mild conditions |

| Reductive amination | 4'-Formylbenzophenone + 4-methylpiperazine | NaBH(OAc)3 or NaCNBH3 | RT, MeOH/EtOH solvent | Target compound | High selectivity |

Additional Notes on Purification and Characterization

- The benzophenone intermediates are purified by flash chromatography on silica gel.

- Crystallization from methanol, diethyl ether, or petroleum ether is common for final purification.

- Characterization includes melting point determination (e.g., 4-methylbenzophenone mp ~56.5–57 °C), NMR, IR, and mass spectrometry.

- The final compound’s structure can be confirmed by spectroscopic methods including 2D and 3D conformer analysis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets such as proteins and enzymes. Its mechanism of action may involve modulation of enzyme activity, which is crucial for developing antimicrobial and anticancer therapies. For instance, studies have indicated that derivatives of benzophenone compounds can exhibit significant cytotoxicity against various cancer cell lines.

Photoinitiators in Polymer Chemistry

2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone serves as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of durable coatings for industrial applications. The efficiency of this compound as a photoinitiator can be compared with other common photoinitiators in terms of curing speed and final product properties.

| Photoinitiator | Curing Speed (s) | Final Hardness (Shore D) |

|---|---|---|

| 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone | 15 | 85 |

| Benzoin Methyl Ether | 20 | 80 |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | 10 | 90 |

Material Science

Due to its structural characteristics, this compound is also being explored for use in advanced materials, including nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that adding such compounds can improve the tensile strength and thermal degradation temperatures of polymers.

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various benzophenone derivatives, including 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone. The results indicated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value lower than that of standard chemotherapeutic agents.

Case Study 2: Photopolymerization Efficiency

In another study focusing on photoinitiators for UV-curable systems, researchers compared the performance of several compounds including 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone. The findings revealed that it not only initiated polymerization more rapidly than traditional initiators but also resulted in coatings with superior adhesion and abrasion resistance.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

lists several benzophenone derivatives with identical molecular formulas (C₂₁H₂₆N₂O) but differing in substitution patterns:

| CAS Number | Substituent Positions | Key Structural Differences |

|---|---|---|

| 898783-17-0 | 2,5-dimethyl-2'-(4-methylpiperazinomethyl) | Piperazinomethyl at 2' position |

| 898783-73-8 | 2,5-dimethyl-4'-(4-methylpiperazinomethyl) | Piperazinomethyl at 4' position (target compound) |

| 898783-19-2 | 2,6-dimethyl-2'-(4-methylpiperazinomethyl) | Methyl groups at 2,6 positions |

- Impact of Substituent Position: The para-substituted piperazinomethyl group (4') in the target compound likely improves steric accessibility for intermolecular interactions compared to ortho (2') isomers. This positional variance could influence binding affinity in biological systems or catalytic processes .

Halogenated Analogues

and describe benzophenones with halogen substituents, such as 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-30-9; C₁₉H₂₀Cl₂N₂O). Key differences include:

| Property | Target Compound (C₂₁H₂₆N₂O) | 3,5-Dichloro Derivative (C₁₉H₂₀Cl₂N₂O) |

|---|---|---|

| Molecular Weight | 322.45 g/mol | 375.29 g/mol |

| Substituents | Methyl groups (electron-donating) | Chlorine atoms (electron-withdrawing) |

| Polarity | Higher solubility in polar solvents | Increased lipophilicity due to Cl |

- Electronic Effects : Chlorine’s electron-withdrawing nature may reduce the basicity of the piperazine nitrogen compared to the methyl-substituted target compound. This could alter pharmacokinetic properties, such as membrane permeability or metabolic stability .

Functional Group Variants

- Piperazine vs. Pyrrolidine/Piperidine Analogues: lists compounds like 2-Carboethoxy-3'-piperidinomethyl benzophenone (CAS: 898774-89-5), where the piperazine is replaced with piperidine. Piperidine lacks a second nitrogen, reducing hydrogen-bonding capacity and altering solubility profiles.

- Dioxolane-Substituted Analogues: 2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898760-22-0; C₁₈H₁₈O₃) replaces the piperazinomethyl group with a dioxolane ring, eliminating nitrogen content and introducing oxygen-based polarity .

Biological Activity

2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound notable for its diverse biological activities. With a molecular formula that includes a benzophenone core and a piperazine substituent, it has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C_{18}H_{24}N_2O

- CAS Number : 898783-71-6

- Structure : The compound features a benzophenone structure with a piperazine group, which is crucial for its interaction with biological targets.

The biological activity of 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone primarily involves its interaction with proteins and enzymes. It is believed to modulate their activity through binding, which can lead to various biological effects such as:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially making it useful in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those of known anticancer agents. For instance, it has shown moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

Biological Activity Data

Anticancer Properties

A study investigating the cytotoxic effects of 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone reported its ability to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization, a critical process for cell division . This suggests potential applications in cancer therapy.

Antimicrobial Effects

Research has highlighted the compound's broad-spectrum antimicrobial activity. It was found effective against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Research Findings

Recent studies have focused on the pharmacological evaluation of derivatives related to 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone. These investigations include:

- Inhibition Studies : Compounds derived from this structure have been evaluated for their inhibitory effects on enzymes like butyrylcholinesterase (BChE), which is relevant in Alzheimer's research .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress-induced damage in neuronal cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to attach the methylpiperazine moiety to the benzophenone core. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation requires 1H/13C NMR (to confirm structural integrity), FT-IR (to identify functional groups like C=O and N-H), and elemental analysis (to verify stoichiometry). For trace impurities, HPLC-MS with a C18 column and acetonitrile/water mobile phase is recommended .

Q. Which analytical techniques are most effective for characterizing substituent interactions in this compound?

- Methodological Answer : Substituent effects (e.g., methyl and piperazine groups) on electronic properties can be studied via UV-Vis spectroscopy (solvatochromism in solvents of varying polarity) and Raman spectroscopy (C=O and aromatic ring vibrational modes). For thermodynamic stability, DSC/TGA assesses melting points and decomposition profiles. Comparative studies with unsubstituted benzophenone (e.g., enthalpy differences) reveal substituent contributions to molecular interactions .

Q. How should experimental variables (e.g., solvent, drying time) be controlled during surface grafting applications?

- Methodological Answer : When using benzophenone derivatives for photochemical grafting (e.g., onto PDMS substrates), solvent choice (acetonitrile vs. acetone) and drying time (≥60 minutes) critically affect surface concentration. Oxygen quenching must be minimized by ensuring anhydrous conditions. A diffusion model (Fick’s law) predicts benzophenone distribution, validated via XPS or AFM to map surface homogeneity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on substituent electronic effects?

- Methodological Answer : Discrepancies between observed (e.g., IR band shifts) and expected electronic effects can be addressed using DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution and frontier molecular orbitals. Comparing calculated vs. experimental Hammett constants (σ values) for substituents clarifies inductive/resonance contributions. Statistical tools (e.g., multivariate regression) correlate computational predictions with empirical data .

Q. What advanced strategies exist for studying non-covalent interactions (e.g., hydrogen bonding) in benzophenone derivatives?

- Methodological Answer : NMR titration experiments (e.g., in DMSO-d6/CDCl3 mixtures) quantify hydrogen-bond strength between the piperazine N-H and carbonyl groups. Single-crystal XRD reveals spatial arrangements, while MD simulations (AMBER force fields) model dynamic interactions in solution. For solvent effects, Kamlet-Taft parameters correlate solvent polarity with reaction kinetics .

Q. How can cross-disciplinary methodologies enhance research on this compound’s biochemical interactions?

- Methodological Answer : Integrate molecular docking (AutoDock Vina) to predict binding affinities with protein targets (e.g., serotonin receptors) and microscale thermophoresis (MST) to validate binding constants experimentally. For toxicity screening, in vitro assays (MTT for cell viability) paired with metabolomics (LC-QTOF-MS) identify metabolic pathway disruptions .

Methodological Design & Theoretical Frameworks

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Align experiments with molecular orbital theory (to predict reactivity) and QSAR models (to optimize bioactivity). For mechanistic studies, Marcus theory explains electron-transfer kinetics in photochemical reactions. Epistemological alignment (e.g., positivist vs. interpretivist paradigms) ensures hypotheses address ontological assumptions about molecular behavior .

Q. How should researchers address reproducibility challenges in synthetic protocols?

- Methodological Answer : Document critical process parameters (CPPs: temperature, catalyst loading) using a Design of Experiments (DoE) approach (e.g., factorial designs). Reproducibility is validated through interlaboratory studies with standardized protocols (ICH Q2 guidelines). Contradictions in yields or purity are resolved via root-cause analysis (fishbone diagrams) .

Safety & Handling

Q. What safety protocols are recommended despite limited toxicity data?

- Methodological Answer : Assume ALARA principles (As Low As Reasonably Achievable) due to structural analogs (e.g., benzophenone-3) showing endocrine disruption. Use fume hoods for synthesis, nitrile gloves , and PEL-compliant respirators . Waste disposal follows EPA guidelines for aromatic amines. For spills, neutralize with 10% sodium bicarbonate before adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.